4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE
Overview
Description
4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a nitro group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like pyridine and catalysts such as Lewis acids to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) benzamide: Shares a similar quinazolinone core but with different substituents.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: Contains a thiazolidinone ring instead of the quinazolinone core.
Uniqueness
4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, quinazolinone core, and benzamide moiety contribute to its versatility in various chemical reactions and its potential as a therapeutic agent.
Properties
IUPAC Name |
4-nitro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-20(15-10-12-16(13-11-15)25(28)29)23-24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21(24)27/h1-13H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPUZMYOZQNDCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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